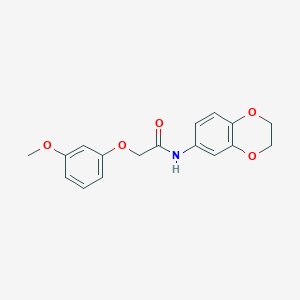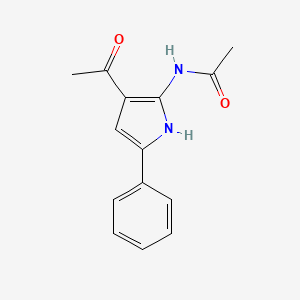![molecular formula C21H28N2O3 B5683086 2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)
2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development. The compound has been found to exhibit promising biological activity, making it a potential candidate for further research.
Wirkmechanismus
The mechanism of action of 2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one is not fully understood. However, it is believed to act by binding to the active site of its target enzymes and receptors, thereby inhibiting their activity.
Biochemical and Physiological Effects:
The compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one is its ability to inhibit the activity of a range of biological targets. This makes it a potential candidate for the treatment of a range of diseases. However, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one. One area of interest is its potential as a treatment for Alzheimer's disease. Further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory agent. Further research is needed to determine its mechanism of action and potential applications in the treatment of inflammatory conditions. Additionally, further research is needed to determine its potential as a treatment for other diseases, such as cancer and Parkinson's disease.
Synthesemethoden
The synthesis of 2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one involves the reaction of 2,9-diazaspiro[5.5]undecan-3-one with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with tetrahydro-3-furanylcarbonyl chloride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound has been found to exhibit significant activity against a range of biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decline in acetylcholine levels.
Eigenschaften
IUPAC Name |
2-benzyl-9-(oxolane-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-19-6-8-21(16-23(19)14-17-4-2-1-3-5-17)9-11-22(12-10-21)20(25)18-7-13-26-15-18/h1-5,18H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZCWHCFLPWIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683005.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B5683033.png)
![(1S,2S,9R)-11-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5683035.png)

![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)


![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]ethanamine](/img/structure/B5683057.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)

![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)
![N-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5683084.png)